Aldo-Keto Reductase 1B10 (AKR1B10) Inhibitory Activity of a Derivative
A derivative of 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde demonstrated selective inhibition of AKR1B10 over AKR1B1. In a direct head-to-head comparison, the derivative exhibited an IC50 of 280 nM against AKR1B10 and 1,700 nM against AKR1B1 [1].
| Evidence Dimension | AKR1B10 vs. AKR1B1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 280 nM (AKR1B10) |
| Comparator Or Baseline | IC50 = 1,700 nM (AKR1B1) |
| Quantified Difference | 6.1-fold selectivity for AKR1B10 over AKR1B1 |
| Conditions | Inhibition of human recombinant AKR1B10 and AKR1B1 expressed in E. coli using pyridine-3-aldehyde as substrate, measured by spectrophotometry. |
Why This Matters
This 6.1-fold selectivity indicates that compounds derived from this scaffold can achieve a degree of isoform selectivity, which is crucial for minimizing off-target effects in therapeutic applications targeting AKR1B10, a protein implicated in cancer cell proliferation and chemoresistance.
- [1] BindingDB. BDBM50363057 (CHEMBL1946962). IC50 data for AKR1B1 and AKR1B10. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363057. View Source
